(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine
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Overview
Description
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine is a synthetic organic compound that features a benzodioxole ring and a pyridine ring connected by a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with pyridin-3-ylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction could produce benzodioxole amines.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine can serve as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Industry
In the materials science field, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-2-yl)methanimine
- (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-4-yl)methanimine
- (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(quinolin-3-yl)methanimine
Uniqueness
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole ring also imparts distinct electronic properties that can be advantageous in various applications.
Properties
CAS No. |
63098-87-3 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C13H10N2O2/c1-2-11(8-14-5-1)15-7-10-3-4-12-13(6-10)17-9-16-12/h1-8H,9H2 |
InChI Key |
ARKZIZLTTPGPMN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CN=CC=C3 |
Origin of Product |
United States |
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